REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[K].[Cl:16][C:17]1[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[C:18]=1[OH:25]>CS(C)=O.O>[N+:12]([C:5]1[CH:4]=[CH:3][C:2]([O:25][C:18]2[C:17]([Cl:16])=[CH:22][C:21]([Cl:23])=[CH:20][C:19]=2[Cl:24])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])([O-:14])=[O:13] |^1:14|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 ml.)
|
Type
|
WASH
|
Details
|
The combined ether fractions were washed with 10% sodium hydroxide solution (2×30 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
Two crystallizations (petroleum ether)
|
Type
|
CUSTOM
|
Details
|
gave 1.91 g
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=C(C=C1)OC1=C(C=C(C=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |